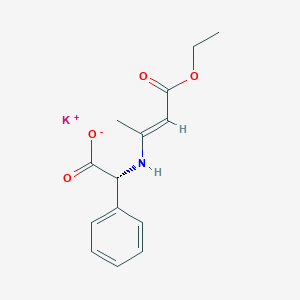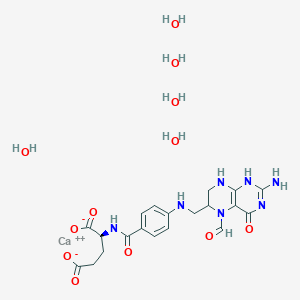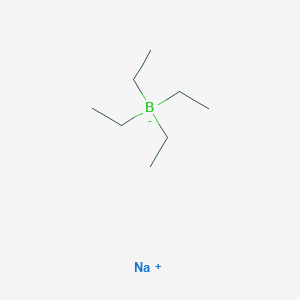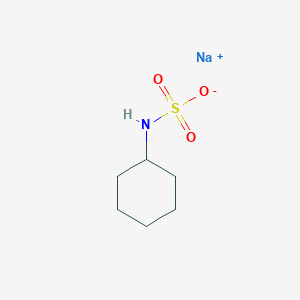
CID 8751
Übersicht
Beschreibung
CID 8751 is a useful research compound. Its molecular formula is C6H12NNaO3S and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 8751 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 8751 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Understanding Biological Systems
Small-molecule perturbation, like that seen in Chemically Induced Dimerization (CID), can help tackle biological problems inaccessible by traditional genetic methods. CID has become a crucial tool for studying various biological processes. It enables researchers to control protein function with great precision and spatiotemporal resolution, which is especially useful in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Gene Regulation and Editing
CID techniques have been advanced to create scalable systems for inducible gene regulation and editing. For instance, the development of proteolysis-targeting chimera-based CID (PROTAC-CID) platforms has enhanced the versatility of gene regulation tools. These systems can fine-tune gene expression levels and facilitate genome manipulation in human cells and mice, significantly broadening the scope of gene regulation research (Ma et al., 2023).
Protein-Protein Interactions and Localization
CID has been instrumental in understanding protein-protein interactions and protein localization in living cells. For instance, a novel chemical inducer of protein dimerization has been developed, allowing researchers to control these processes with light pulses at different wavelengths. This approach has applications in studying cellular events like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
Solving Cell Biology Problems
CID's ability to manipulate signaling pathways has solved numerous problems in cell biology. It has provided insights into lipid second messengers and small GTPases, helping to explain the "signaling paradox" in these molecules. Advances in CID have led to improved specificity and the development of orthogonal systems for manipulating multiple systems within one cell (DeRose, Miyamoto, & Inoue, 2013).
Advancements in Mass Spectrometry
CID has also significantly impacted mass spectrometry, particularly in studying macromolecular complexes. It has been used in infrared laser activation to study soluble and membrane protein assemblies, offering an alternative to collisional activation methods. This application has facilitated the study of complex molecular structures and interactions, leading to advances in analytical chemistry (Mikhailov et al., 2016).
Eigenschaften
IUPAC Name |
sodium;N-cyclohexylsulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S.Na/c8-11(9,10)7-6-4-2-1-3-5-6;/h6-7H,1-5H2,(H,8,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIPTWFVPPPURJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 8751 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



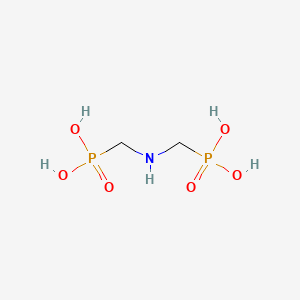




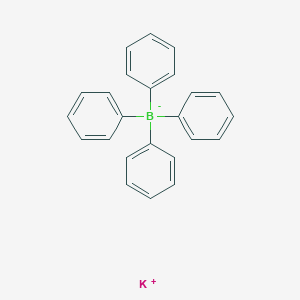
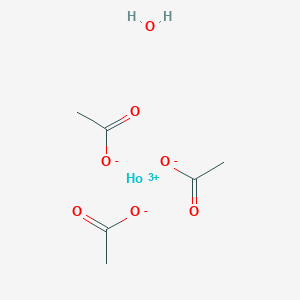


![[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]azanium;chloride](/img/structure/B7801990.png)
